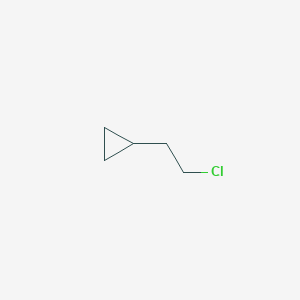

(2-Chloroethyl)cyclopropane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Chloroethyl)cyclopropane is an organic compound with the molecular formula C5H9Cl. It consists of a cyclopropane ring substituted with a 2-chloroethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Chloroethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane with 2-chloroethanol in the presence of a strong acid catalyst. This reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Chloroethyl)cyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of this compound can yield cyclopropyl ethane.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

Substitution: Cyclopropyl ethanol.

Oxidation: Cyclopropyl carboxylic acid.

Reduction: Cyclopropyl ethane.

Applications De Recherche Scientifique

Chemical Properties and Structure

(2-Chloroethyl)cyclopropane has the molecular formula C5H9Cl, consisting of a cyclopropane ring substituted with a 2-chloroethyl group. This configuration imparts significant reactivity to the compound, allowing it to participate in various chemical reactions such as nucleophilic substitutions, oxidations, and reductions.

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of cyclopropane-containing compounds. Its reactivity enables the formation of various derivatives through substitution reactions. For instance, it can be transformed into cyclopropyl ethanol or cyclopropyl carboxylic acid via nucleophilic substitution or oxidation reactions, respectively.

Research indicates that this compound exhibits notable biological activity, particularly its potential interactions with biomolecules:

- Antitumor Activity : Studies have shown that compounds with similar structures can induce cytotoxic effects against cancer cell lines. The chloroethyl group may form adducts with DNA or proteins, leading to apoptosis in cancer cells .

- Neurochemical Effects : Cyclopropane derivatives are known to influence neurotransmitter systems. Research suggests that they may modulate glutamate signaling pathways, which are crucial for synaptic transmission.

Pharmaceutical Development

The compound is being investigated for its potential as a pharmacophore in drug development. Its ability to form reactive intermediates allows it to interact with various molecular targets, potentially leading to the development of new therapeutic agents targeting specific diseases .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (2-Chloroethyl)cyclopropane involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of proteins, nucleic acids, and other cellular components .

Comparaison Avec Des Composés Similaires

(Chloromethyl)cyclopropane: Similar structure but with a chloromethyl group instead of a chloroethyl group.

Cyclopropylmethanol: Contains a hydroxymethyl group instead of a chloroethyl group.

Cyclopropylcarboxylic acid: Contains a carboxyl group instead of a chloroethyl group.

Uniqueness: The presence of the chloroethyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Activité Biologique

(2-Chloroethyl)cyclopropane is a compound of significant interest in organic chemistry and pharmacology due to its unique structural features and biological activity. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with the chemical formula C5H9Cl, features a cyclopropane ring substituted with a chloroethyl group. This structure allows for various chemical transformations, making it a versatile intermediate in organic synthesis. The chloroethyl moiety is particularly reactive, facilitating nucleophilic substitution reactions that can lead to the formation of reactive intermediates capable of interacting with biological molecules.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. These reactions can modify proteins, nucleic acids, and other cellular components, leading to significant biological effects. The compound's mechanism involves:

- Formation of Reactive Intermediates : The chloroethyl group can be displaced by nucleophiles, generating highly reactive species that can covalently bond with biomolecules.

- Enzyme Inhibition : Similar cyclopropane derivatives have shown the ability to inhibit various enzymes, including aldehyde dehydrogenase (ALDH), through mechanisms involving electrophilic attack on enzyme thiol groups .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Compounds with similar structures have been evaluated for their cytotoxic effects against cancer cell lines. The reactivity of the chloroethyl group may contribute to this activity by forming adducts with critical biomolecules in cancer cells.

- Neurochemical Effects : Cyclopropane derivatives are known to influence neurotransmitter systems. For example, modifications in glutamate signaling pathways have been observed with some cyclopropane compounds .

- Antibacterial and Antiviral Properties : Some studies suggest that cyclopropane derivatives possess antibacterial and antiviral activities, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and related compounds:

- Enzyme Inhibition Studies : Research has demonstrated that cyclopropyl derivatives can inhibit ALDH, which is crucial in drug metabolism and detoxification processes. The inhibition mechanism often involves the formation of covalent bonds with the enzyme's active site .

- Cytotoxicity Assessments : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent. The specific pathways involved in this cytotoxicity are under investigation but may include apoptosis induction and cell cycle arrest .

- Neuropharmacological Studies : Investigations into the neurochemical effects of cyclopropane derivatives indicate their potential role as modulators in neurotransmitter systems. For instance, certain derivatives have been shown to affect glutamate receptors, which are pivotal in synaptic transmission and plasticity .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| (Chloromethyl)cyclopropane | Cyclopropane derivative | Moderate enzyme inhibition |

| Cyclopropylmethanol | Cyclopropanol derivative | Antimicrobial properties |

| Cyclopropylcarboxylic acid | Carboxylic acid derivative | Potential anti-inflammatory effects |

This table highlights how variations in substituents on the cyclopropane ring can influence biological activity.

Propriétés

IUPAC Name |

2-chloroethylcyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEOPAAMRFEMFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.